Brodimoprim
Overview
Description
Brodimoprim is a structural derivative of trimethoprim. In brodimoprim, the 4- methoxy group of trimethoprim is replaced with a bromine atom . As trimethoprim, brodimoprim is a selective inhibitor of bacterial dihydrofolate reductase .
Synthesis Analysis
An improved synthetic method of Brodimoprim was reported from 4-bromo-3,5-dimethoxybenzaldehyde .Molecular Structure Analysis
Brodimoprim has a molecular formula of C13H15BrN4O2, with an average mass of 339.188 Da and a monoisotopic mass of 338.037842 Da . It belongs to the class of organic compounds known as dimethoxybenzenes, which are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups .Physical And Chemical Properties Analysis
Brodimoprim has a density of 1.5±0.1 g/cm3, a boiling point of 563.8±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It also has a molar refractivity of 81.3±0.3 cm3, a polar surface area of 96 Å2, and a molar volume of 224.0±3.0 cm3 .Scientific Research Applications
Synthesis and Chemical Structure
- Brodimoprim has been the subject of studies focusing on its synthesis and characterization. One study outlined an efficient synthesis process, using techniques like NMR to characterize the product. This process involves the reaction of 4-bromo-3, 5-dimethoxybenzaldehyde with β-methoxy-propanenitrile, resulting in a compound with broad-spectrum antimicrobial activities (Liao Lian-an, 2000). Another study improved the synthesis process for brodimoprim, enhancing its yield and efficiency (W. Er, 2000).
Pharmacokinetics and Bioequivalence
- The bioequivalence of brodimoprim in different formulations was evaluated in a study where pharmacokinetic parameters like plasma concentrations were measured. This research provides an experimental basis for its clinical application (W. Ben, 2001).
Metabolite Identification
- Identifying in vivo metabolites of brodimoprim is crucial for understanding its pharmacological effects. A study utilized LC/ESI-MS for this purpose, revealing several phase-I and phase-II metabolites in rat urine after oral administration. This research is significant for elucidating the drug's metabolic pathways (Yanping Lin, D. Si, C. Liu, 2008).
Crystallography and Physicochemical Properties
- The crystallographic and thermal properties of brodimoprim have been investigated. Studies on its crystalline modifications reveal insights into its physicochemical behavior, which is essential for drug formulation and stability (M. Caira, G. Bettinetti, M. Sorrenti, L. Catenacci, 2007).
Antimicrobial Activities
- Brodimoprim's antimicrobial efficacy, particularly against Mycobacterium ulcerans, has been explored. A study demonstrated its effectiveness when used singly or in combination with other drugs, highlighting its potential in treating infections (A. Dhople, 2001).
Safety And Hazards
In case of exposure, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
5-[(4-bromo-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O2/c1-19-9-4-7(5-10(20-2)11(9)14)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCRRLMMHNLSCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)CC2=CN=C(N=C2N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205070 | |
Record name | Brodimoprim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Brodimoprim | |
CAS RN |
56518-41-3 | |
Record name | Brodimoprim | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56518-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brodimoprim [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056518413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brodimoprim | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13795 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Brodimoprim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Brodimoprim | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BRODIMOPRIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1YC7T6LLI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.